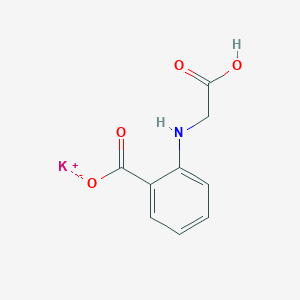
Potassium;2-(carboxymethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-(carboxymethylamino)benzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a potassium ion and a benzoate moiety with a carboxymethylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;2-(carboxymethylamino)benzoate can be synthesized through the reaction of 2-(carboxymethylamino)benzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-(carboxymethylamino)benzoic acid in water, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-(carboxymethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxymethylamino group to other functional groups.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the carboxymethylamino group.
Substitution: Substituted benzoate compounds with various functional groups.
Scientific Research Applications
Potassium;2-(carboxymethylamino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzoate derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Employed in the production of various industrial chemicals and as a preservative in certain products.
Mechanism of Action
The mechanism of action of Potassium;2-(carboxymethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Potassium benzoate: A similar compound with a potassium ion and a benzoate moiety but without the carboxymethylamino group.
Sodium benzoate: Another benzoate derivative with a sodium ion instead of potassium.
Calcium benzoate: A benzoate compound with a calcium ion.
Uniqueness
Potassium;2-(carboxymethylamino)benzoate is unique due to the presence of the carboxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other benzoate derivatives.
Properties
Molecular Formula |
C9H8KNO4 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
potassium;2-(carboxymethylamino)benzoate |
InChI |
InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
GJYVLQVTUHSBAT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















